ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate
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Overview
Description
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound belonging to the class of fatty acid esters. These compounds are characterized by the presence of a carboxylic ester derivative of a fatty acid. This specific compound is known for its unique structural configuration, which includes conjugated double bonds at the 2nd and 4th positions, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through various methods. One notable method involves the use of Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates. This method ensures high stereoisomeric purity, achieving ≥98% selectivity . Another approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO, yielding the desired product with high selectivity .
Chemical Reactions Analysis
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Scientific Research Applications
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its distinct aroma.
Mechanism of Action
The mechanism of action of ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in its structure allow it to participate in various biochemical reactions, influencing cellular pathways and processes. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .
Comparison with Similar Compounds
Ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate can be compared with other similar compounds such as:
Ethyl (2Z,4E)-2,4-dienamides: These compounds also contain conjugated double bonds and exhibit similar chemical reactivity.
Ethyl (2E,4Z)-2,4-decadienoate: This compound has a similar ester structure but differs in the position and configuration of the double bonds.
Ethyl undeca-2,4-dienoate: This compound is another example of a conjugated diene ester with similar synthetic routes and applications.
This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
41096-47-3 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13- |
InChI Key |
FYQGBXGJFWXIPP-YNBOVDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C=C\CC(C)CCCC(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origin of Product |
United States |
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